Synta66

Descripción general

Descripción

Synta66 es un compuesto químico conocido por su función como inhibidor de los canales de entrada de calcio operados por almacén, específicamente dirigido a las proteínas Orai que forman el poro del canal de calcio activado por la liberación de calcio.

Aplicaciones Científicas De Investigación

Synta66 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar los canales de entrada de calcio y su papel en varios procesos químicos.

Biología: Employed in research on cellular calcium signaling and its impact on cellular functions.

Medicina: Investigated for its potential therapeutic applications in treating neurological diseases and other medical conditions.

Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos dirigidos a los canales de entrada de calcio

Mecanismo De Acción

Synta66 ejerce sus efectos inhibiendo los canales de entrada de calcio operados por almacén formados por las proteínas Orai. Esta inhibición evita la entrada de iones de calcio en las células, modulando así varios procesos celulares. El compuesto se dirige específicamente al poro Orai1, bloqueando la entrada de calcio y afectando las vías de señalización descendentes involucradas en funciones celulares como la proliferación, la motilidad y la apoptosis .

Análisis Bioquímico

Biochemical Properties

Synta66 plays a crucial role in biochemical reactions by inhibiting the CRAC channels, which are essential for calcium influx in cells. This inhibition is achieved through its interaction with the Orai1 protein, a key component of the CRAC channel. This compound binds to the extracellular site of Orai1, near the transmembrane helices, effectively blocking calcium entry into the cell . This interaction does not significantly affect other calcium channels or receptors, making this compound a highly selective inhibitor .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. By inhibiting CRAC channels, this compound reduces calcium influx, which in turn affects several cellular functions such as proliferation, motility, apoptosis, and gene expression . For instance, in human T-lymphocytes, this compound-mediated inhibition of calcium entry can modulate immune responses by affecting the activation of the nuclear factor of activated T-cells (NFAT) pathway . Additionally, in cancer cells, this compound has been shown to inhibit cell migration and proliferation, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its high-affinity binding to the Orai1 protein, which forms the pore of the CRAC channel. This binding prevents the influx of calcium ions into the cell, thereby inhibiting the downstream signaling pathways that rely on calcium as a second messenger . This compound does not affect the clustering of stromal interaction molecule 1 (STIM1), another critical component of the SOCE pathway, ensuring its specificity for the CRAC channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting calcium entry for extended periods, with no significant degradation . Long-term exposure to this compound in vitro has demonstrated sustained inhibition of calcium-dependent processes, such as cell proliferation and migration, without inducing cytotoxicity . These findings suggest that this compound is a reliable tool for long-term studies of calcium signaling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits calcium entry without causing adverse effects . At higher doses, some toxic effects have been observed, including reduced platelet activation and thrombus formation . These findings indicate that while this compound is potent and effective, careful dosage optimization is necessary to avoid potential toxicity in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium signaling. By inhibiting CRAC channels, this compound affects the overall calcium homeostasis within cells, which can influence various metabolic processes . The compound does not interact significantly with other metabolic enzymes or pathways, ensuring its specificity for calcium-related functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It accumulates in regions with high CRAC channel activity, such as immune cells and certain cancer cells . This compound does not rely on specific transporters or binding proteins for its distribution, allowing it to effectively reach its target sites .

Subcellular Localization

This compound is localized primarily at the plasma membrane, where it interacts with the Orai1 protein to inhibit CRAC channels . This localization is crucial for its function, as it allows this compound to effectively block calcium entry at the site of action. The compound does not undergo significant post-translational modifications or targeting signals, maintaining its activity at the plasma membrane .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Synta66 implica múltiples pasos, comenzando con la preparación de la estructura central, que incluye una parte de piridinecarboxamida. Las condiciones de reacción típicamente implican el uso de solventes como dimetilsulfóxido y catalizadores para facilitar la formación del producto deseado. El compuesto final se purifica para alcanzar un alto nivel de pureza, que a menudo supera el 98% .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. El compuesto se produce en forma sólida y puede disolverse en solventes como dimetilsulfóxido para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

Synta66 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto también se puede reducir para formar diferentes productos reducidos.

Sustitución: This compound puede experimentar reacciones de sustitución en las que los grupos funcionales se reemplazan por otros grupos

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones a menudo implican temperaturas y niveles de pH controlados para garantizar los resultados de reacción deseados .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con diferentes grupos funcionales, mientras que la reducción puede producir formas reducidas de this compound .

Comparación Con Compuestos Similares

Compuestos similares

BTP2: Otro inhibidor de los canales de entrada de calcio operados por almacén, utilizado en aplicaciones de investigación similares.

CM4620: Un compuesto con similitudes estructurales con Synta66, actualmente en ensayos clínicos para diversas afecciones médicas.

PLRCL-2: Otro compuesto que se dirige a los canales de entrada de calcio, utilizado en ensayos clínicos para tratar la psoriasis en placas

Singularidad de this compound

This compound es único debido a su alta selectividad para el poro Orai1 y su capacidad para bloquear de manera eficiente la entrada de calcio sin afectar otros canales iónicos. Esta especificidad lo convierte en una herramienta valiosa para estudiar la señalización de calcio y desarrollar terapias dirigidas para enfermedades que involucran la desregulación del calcio .

Propiedades

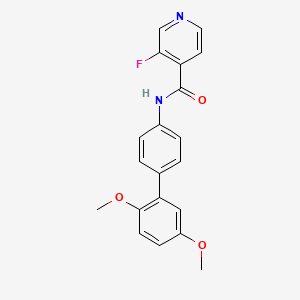

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)phenyl]-3-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEIWXNLDKUWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

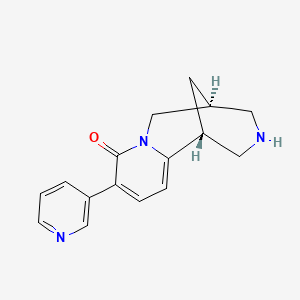

Feasible Synthetic Routes

A: Synta66 is a selective inhibitor of the Orai1 channel, a key component of store-operated calcium (SOC) channels. [, , , , , , , , , , , ] It binds to the extracellular side of the Orai1 pore, near transmembrane helices TM1 and TM3, and the extracellular loop segments. [] This binding site is close to the Orai1 selectivity filter, explaining its ability to block calcium ion (Ca2+) influx through the channel. [] Downstream effects of this compound-mediated Orai1 inhibition include:

- Reduced Ca2+ mobilization and degranulation in mast cells: This suggests therapeutic potential for allergic disorders and inflammatory responses. [, ]

- Suppressed platelet responses and reduced thrombus formation: This points towards its antithrombotic potential. []

- Impaired migration of B-cell cancer cells: This highlights its potential as an anti-cancer agent. []

- Reduced sustained K+-induced capillary-to-arteriole dilation in the brain: This suggests a role for SOCE in neurovascular coupling. []

ANone: Unfortunately, the provided research papers do not disclose the molecular formula, weight, or spectroscopic data for this compound. This information is crucial for a complete structural understanding and would require consulting additional resources like patents or chemical databases.

A: Yes, research indicates that Orai1 and Orai3 channels are upregulated in aged rat coronary arteries. [] This upregulation contributes to vascular dysfunction observed in aging, making Orai channels potential targets for reducing cardiovascular disease risk.

A: this compound effectively inhibits SOC-mediated calcium entry in HT-29 colorectal adenocarcinoma cells even under simulated tumor microenvironment conditions (hydrogen peroxide, arachidonic acid, and low pH). [] Interestingly, its potency was enhanced in these conditions, suggesting it could be valuable for tumor suppression.

A: While this compound effectively blocks SOC in glioblastoma cell lines, it did not affect cell viability, division, or migration in the tested cell lines. [] This suggests that solely targeting Orai1 with this compound might not be sufficient to inhibit tumor progression in every cancer type. Further research is necessary to understand the potential reasons for this lack of effect on cell viability and explore alternative therapeutic strategies.

A: Research highlights the role of Junctophilin 4 (JPH4) in facilitating SOCE in dorsal root ganglion (DRG) neurons. [] JPH4 interacts with both Orai1 and STIM1, contributing to the clustering and coupling of these proteins at the endoplasmic reticulum-plasma membrane junctions, which is crucial for SOCE. Silencing JPH4 disrupts this process and inhibits SOCE, suggesting a potential interplay with this compound's mechanism of action.

A: this compound has been shown to inhibit ATP-induced Ca2+ responses in hMSCs, particularly in processes like cell migration and osteogenic differentiation. [] This suggests a role for Orai channels in mediating the effects of extracellular ATP on hMSC functions.

A: this compound has been shown to partially inhibit VEGF-activated Ca2+ entry in human umbilical vein endothelial cells, highlighting the existence of both this compound-sensitive and -resistant pathways in this context. [] Specifically, this compound inhibits a rapid component of VEGF-activated Ca2+ entry that occurs within 2 minutes of VEGF exposure and is mediated by Orai3 channels. []

A: In Müller glia, this compound effectively blocks the ICRAC, confirming the presence of functional Orai channels in these cells. [] This finding is significant because it sheds light on the intricate Ca2+ signaling mechanisms in Müller glia, which are crucial for retinal physiology and pathology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)

![ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride](/img/structure/B1662373.png)